molecular formula C16H26ClNO3 B5191783 [4-(Diethylamino)-3-methylbutan-2-yl] 4-hydroxybenzoate;hydrochloride

[4-(Diethylamino)-3-methylbutan-2-yl] 4-hydroxybenzoate;hydrochloride

Cat. No.: B5191783
M. Wt: 315.83 g/mol
InChI Key: NRNJIGFHRRZRSJ-UHFFFAOYSA-N
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Description

[4-(Diethylamino)-3-methylbutan-2-yl] 4-hydroxybenzoate;hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a diethylamino group, a methylbutan-2-yl chain, and a hydroxybenzoate moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Diethylamino)-3-methylbutan-2-yl] 4-hydroxybenzoate;hydrochloride typically involves a multi-step process. One common method includes the esterification of 4-hydroxybenzoic acid with 4-(diethylamino)-3-methylbutan-2-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[4-(Diethylamino)-3-methylbutan-2-yl] 4-hydroxybenzoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(Diethylamino)-3-methylbutan-2-yl] 4-hydroxybenzoate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the activity of esterases and other related enzymes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways, offering therapeutic benefits for various diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it valuable for the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of [4-(Diethylamino)-3-methylbutan-2-yl] 4-hydroxybenzoate;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The ester moiety can be hydrolyzed by esterases, releasing the active components that exert biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(diethylamino)-3-methylbutan-2-yl] 4-hydroxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-5-17(6-2)11-12(3)13(4)20-16(19)14-7-9-15(18)10-8-14;/h7-10,12-13,18H,5-6,11H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNJIGFHRRZRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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